molecular formula C12H13F3N2O B15090974 4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile

4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile

Cat. No.: B15090974
M. Wt: 258.24 g/mol
InChI Key: WYPCVJJABJSVDJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzonitrile moiety can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl group and the dimethylaminoethoxy group in 4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile makes it unique. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and specific reactivity patterns, which are not observed in similar compounds .

Properties

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

IUPAC Name

4-[2-(dimethylamino)ethoxy]-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C12H13F3N2O/c1-17(2)5-6-18-11-4-3-9(8-16)7-10(11)12(13,14)15/h3-4,7H,5-6H2,1-2H3

InChI Key

WYPCVJJABJSVDJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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